molecular formula C19H26N4O3S2 B2801770 N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946249-02-1

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2801770
CAS RN: 946249-02-1
M. Wt: 422.56
InChI Key: WDVZMRKUQVVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hemolytic Agents

A study by Rehman et al. (2016) focused on the synthesis of N-substituted derivatives of acetamides, which demonstrated antimicrobial and hemolytic activity. Although not the same compound, this research indicates that similar N-substituted molecules could have applications in developing antimicrobial agents with varying degrees of cytotoxicity, suggesting a potential for medical or pharmacological research in identifying new treatments or understanding microbial resistance mechanisms Rehman et al., 2016.

Catechol Oxidase Models

Merkel et al. (2005) synthesized dicopper(II) complexes with a structure partially resembling the query compound to model the active site of type 3 copper proteins, exploring the influence of a thioether group close to the metal site. This research highlights the use of such compounds in modeling enzyme activity, particularly catechol oxidase, which is significant in understanding biological oxidation reactions and could have implications in biocatalysis or the development of bio-inspired oxidation catalysts Merkel et al., 2005.

Mannich Bases with Ibuprofen Moiety

Sujith et al. (2009) explored the synthesis of Mannich bases containing an ibuprofen moiety, indicating the potential for such compounds in creating new pharmacologically active agents with anti-inflammatory and analgesic properties. This study suggests that similar acetamide derivatives could be synthesized and tested for their potential therapeutic effects, contributing to the development of new drugs Sujith et al., 2009.

Serotonin Receptor Antagonists

Liao et al. (2000) synthesized and evaluated a series of analogues as potent and selective 5-HT(1B/1D) antagonists, indicating the potential application of similar compounds in neuroscience research, particularly in studying serotonin receptors and their role in neurological disorders. This research underscores the utility of such molecules in developing new treatments for conditions related to serotonin dysregulation Liao et al., 2000.

Mucin Biosynthesis in Stomach

Ichikawa et al. (1994) investigated the effects of anti-acid secretory agents on mucin biosynthesis in rat gastric mucosa, suggesting that compounds influencing mucin biosynthesis could have implications in gastrointestinal research, particularly in understanding and treating stomach ulcers and related conditions Ichikawa et al., 1994.

properties

IUPAC Name

N-[4-[[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-15(24)21-17-3-5-18(6-4-17)28(25,26)20-13-19(16-7-12-27-14-16)23-10-8-22(2)9-11-23/h3-7,12,14,19-20H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVZMRKUQVVDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

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